molecular formula C21H20N4O4S B3263268 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE CAS No. 370851-39-1

5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

Cat. No.: B3263268
CAS No.: 370851-39-1
M. Wt: 424.5 g/mol
InChI Key: OCLMOSRGJBDBQB-UHFFFAOYSA-N
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Description

The compound 5-cyano-4-(furan-2-yl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a 1,4-dihydropyridine (DHP) derivative characterized by:

  • A 1,4-dihydropyridine core, known for redox activity and medicinal applications (e.g., calcium channel modulation) .
  • Substituents: Cyanogroup (C≡N) at position 5, enhancing electron-withdrawing effects. Furan-2-yl at position 4, contributing π-π interactions and metabolic stability. Methyl group at position 2, influencing steric bulk. Sulfanyl-linked carbamoyl methyl group at position 6, providing hydrogen-bonding capacity via the 4-methoxyphenylcarbamoyl moiety.

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-12-18(20(23)27)19(16-4-3-9-29-16)15(10-22)21(24-12)30-11-17(26)25-13-5-7-14(28-2)8-6-13/h3-9,19,24H,11H2,1-2H3,(H2,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLMOSRGJBDBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=CO3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the furan ring and the cyano group. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different derivatives.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

Biological Activities

Research indicates that 5-cyano-4-(furan-2-yl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanylidene)-2-methyl-1,4-dihydropyridine-3-carboxamide may possess various biological activities:

  • Cardiovascular Health : As a dihydropyridine derivative, it is likely to function as a calcium channel blocker, making it useful in managing conditions like hypertension and angina pectoris.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, offering potential therapeutic benefits in treating inflammatory diseases.
  • Antioxidant Properties : Similar compounds have shown promise in mitigating oxidative stress-related diseases, indicating that this compound might also contribute to antioxidant defense mechanisms.

Applications in Drug Development

Given its structural characteristics and biological activities, 5-cyano-4-(furan-2-yl)-6-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanylidene)-2-methyl-1,4-dihydropyridine-3-carboxamide holds promise in drug development:

Application AreaPotential Use
Cardiovascular DrugsCalcium channel blockers for hypertension
Anti-inflammatory AgentsTreatment for chronic inflammatory conditions
AntioxidantsTherapeutics for oxidative stress-related diseases

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano group and the dihydropyridine core play crucial roles in its activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues of 1,4-Dihydropyridines (DHPs)

Table 1: Substituent Effects on DHPs
Compound Name/Structure Core Structure Key Substituents Synthesis Method Yield Melting Point Reference
Target Compound 1,4-DHP 5-CN, 4-furan-2-yl, 6-sulfanyl-carbamoyl methyl, 2-CH3 Not specified in evidence N/A N/A N/A
Hantzsch 1,4-DHPs (General) 1,4-DHP Variable aryl/alkyl groups at positions 3, 5 Condensation of aldehydes, β-keto esters, ammonia 60–90% 150–300°C
Compound 13b (IR: 3336 cm⁻¹, C≡N: 2212 cm⁻¹) Cyanoacetamide 4-Methoxyphenyl hydrazine, sulfamoylphenyl Diazonium coupling 95% 274°C

Key Observations :

  • Synthesis Complexity : The target compound’s sulfanyl-carbamoyl side chain likely requires multi-step synthesis, contrasting with simpler Hantzsch DHPs .
  • Electron-Withdrawing Groups: The cyano group in the target compound and Compound 13b enhances stability and dipole interactions, as evidenced by IR spectra (C≡N stretch at ~2214 cm⁻¹) .
  • Aromatic Systems : The furan-2-yl group in the target compound may improve metabolic stability compared to phenyl groups in Hantzsch DHPs, which are prone to oxidation .

Heterocyclic Analogues with Sulfur-Containing Substituents

Table 2: Sulfur-Containing Heterocycles
Compound Name/Structure Core Structure Sulfur Functional Group Key Properties Application Insights Reference
Target Compound 1,4-DHP Sulfanyl (-S-) Potential redox activity Hypothesized kinase inhibition N/A
Wyeth Corp’s Benzofuran Derivative Benzofuran Methylsulfonyl (-SO2-) High solubility with surfactants Patent for formulations
Compound 9 (HETEROCYCLES, 2003) Benzoxazole-furan None Pd-catalyzed Suzuki coupling Photophysical applications

Key Observations :

  • Heterocyclic Core : The 1,4-DHP core may offer reversible redox behavior, unlike benzofuran or benzoxazole systems, which are typically inert to oxidation .

Functional Group Impact on Physicochemical Properties

  • Cyanogroup: Present in both the target compound and Compound 13b, this group increases polarity (logP reduction) and hydrogen-bond acceptor capacity, critical for membrane permeability .
  • Methoxyaryl Groups : The 4-methoxyphenylcarbamoyl moiety in the target compound mirrors Compound 13b’s 4-methoxyphenyl hydrazine, suggesting improved solubility via methoxy’s electron-donating effects .

Biological Activity

5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features include a dihydropyridine core, a cyano group, and a furan ring, which contribute to its diverse biological activities.

Chemical Structure and Properties

The compound has the molecular formula C19H15N3O3S and a molecular weight of 365.41 g/mol. The presence of multiple functional groups allows for various chemical interactions, enhancing its biological activity.

PropertyValue
Molecular FormulaC19H15N3O3S
Molecular Weight365.41 g/mol
Structural FeaturesDihydropyridine core, cyano group, furan ring

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The cyano group can participate in nucleophilic addition reactions, while the furan ring's electron-rich nature allows for electrophilic aromatic substitution reactions. The thioether linkage may also undergo oxidation, potentially influencing its pharmacological profile.

Antimicrobial Properties

Research indicates that 5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific assays have demonstrated that it can reduce tumor growth in xenograft models .

Antioxidant Effects

5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has also shown antioxidant activity. This is crucial for protecting cells from oxidative stress-related damage, which is linked to various diseases including cancer and neurodegenerative disorders.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Study : A study demonstrated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : In a cancer model involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in a marked reduction in cell viability and increased apoptosis markers .
  • Oxidative Stress Protection : In a model of oxidative stress induced by hydrogen peroxide, the compound significantly reduced cellular damage and enhanced the activity of endogenous antioxidant enzymes.

Q & A

Q. What synthetic routes are recommended for optimizing the yield and purity of this compound?

  • Methodological Answer : The synthesis can be approached via multi-step reactions involving:
  • Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity control .
  • Reagent optimization : Sodium bicarbonate for neutralization during intermediate steps to prevent side reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product. Continuous flow reactors may enhance scalability and reproducibility .

Q. How can structural integrity and purity be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : Analyze chemical shifts for the furan (δ 6.5–7.5 ppm) and dihydropyridine moieties (δ 2.5–3.5 ppm for methyl groups) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) within 1 ppm error .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:
  • Enzyme inhibition : Test against kinases or oxidoreductases due to the sulfanyl and carboxamide groups’ potential interaction with catalytic sites .
  • Cellular viability assays : Use MTT or ATP-based luminescence in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to:
  • Identify binding pockets : Target receptors like tyrosine kinases or GPCRs, given the compound’s heterocyclic core .
  • Validate stability : Simulate ligand-receptor interactions over 100 ns to assess binding free energy (ΔG) and hydrogen bonding patterns .

Q. What reaction mechanisms govern the substitution of the sulfanyl group?

  • Methodological Answer : Investigate nucleophilic substitution under varying conditions:
  • Nucleophiles : Replace the sulfanyl group with amines (e.g., morpholine) in ethanol at reflux .
  • Kinetic studies : Monitor reaction progress via TLC or LC-MS to determine rate constants (k) and activation energy (Ea) .

Q. How can contradictory data in biological activity be resolved?

  • Methodological Answer : Address discrepancies via:
  • Dose-response curves : Establish IC₅₀ values across multiple assays to rule out false positives .
  • Off-target profiling : Use proteome-wide screening (e.g., thermal shift assays) to identify non-specific interactions .
  • Structural analogs : Compare activity with derivatives lacking the 4-methoxyphenylcarbamoyl group to isolate functional contributions .

Experimental Design & Data Analysis

Q. What statistical frameworks are recommended for dose-response studies?

  • Methodological Answer : Apply nonlinear regression (GraphPad Prism) to:
  • Fit sigmoidal curves : Use the Hill equation to model efficacy (Emax) and potency (EC₅₀) .
  • Error handling : Bootstrap resampling (1,000 iterations) to calculate 95% confidence intervals .

Q. How can synthetic byproducts be characterized and minimized?

  • Methodological Answer : Utilize:
  • LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z corresponding to oxidized furan derivatives) .
  • Reaction optimization : Adjust stoichiometry (e.g., 1.2 eq. of sulfanylating agent) or temperature (0–25°C) to suppress side reactions .

Challenges & Future Directions

Q. What strategies mitigate synthetic complexity in multi-step reactions?

  • Methodological Answer :
  • Protecting groups : Temporarily shield the carboxamide group during sulfanyl substitution to prevent undesired reactivity .
  • Flow chemistry : Automate intermediate steps (e.g., cyclization) to reduce manual handling and improve yield .

Q. How can machine learning enhance de novo design of derivatives?

  • Methodological Answer :
    Train generative adversarial networks (GANs) on PubChem datasets to:
  • Propose scaffolds : Prioritize derivatives with modified furan or dihydropyridine rings .
  • Predict ADMET : Use QSAR models to filter compounds with favorable pharmacokinetic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Reactant of Route 2
5-CYANO-4-(FURAN-2-YL)-6-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

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